molecular formula C18H10BrClN2 B11987421 2-Bromo-4-(2-chlorophenyl)-6-phenylpyridine-3-carbonitrile

2-Bromo-4-(2-chlorophenyl)-6-phenylpyridine-3-carbonitrile

Cat. No.: B11987421
M. Wt: 369.6 g/mol
InChI Key: BOSNNZZDOIRXAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(2-chlorophenyl)-6-phenylpyridine-3-carbonitrile is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of bromine, chlorine, and phenyl groups attached to a pyridine ring, along with a carbonitrile group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 2-Bromo-4-(2-chlorophenyl)-6-phenylpyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions . The reaction conditions can be optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

2-Bromo-4-(2-chlorophenyl)-6-phenylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Bromo-4-(2-chlorophenyl)-6-phenylpyridine-3-carbonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(2-chlorophenyl)-6-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and phenyl groups allows the compound to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Bromo-4-(2-chlorophenyl)-6-phenylpyridine-3-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the presence of the pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H10BrClN2

Molecular Weight

369.6 g/mol

IUPAC Name

2-bromo-4-(2-chlorophenyl)-6-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C18H10BrClN2/c19-18-15(11-21)14(13-8-4-5-9-16(13)20)10-17(22-18)12-6-2-1-3-7-12/h1-10H

InChI Key

BOSNNZZDOIRXAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3Cl)C#N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.